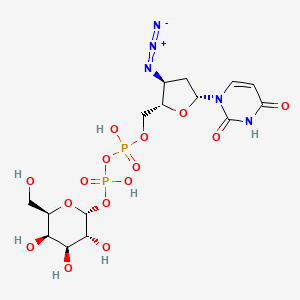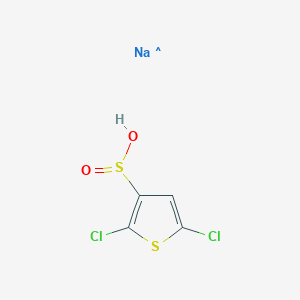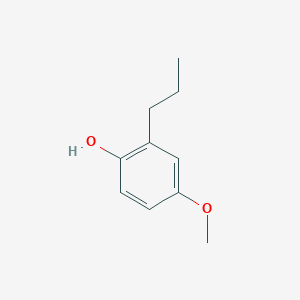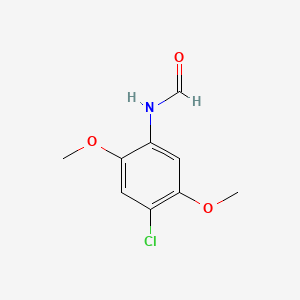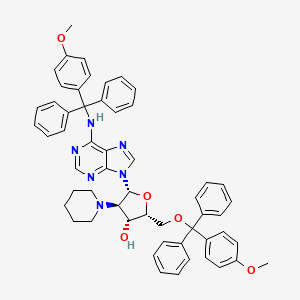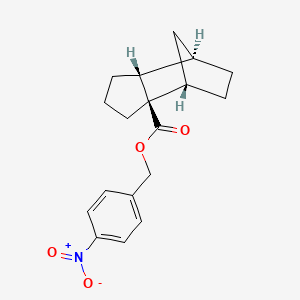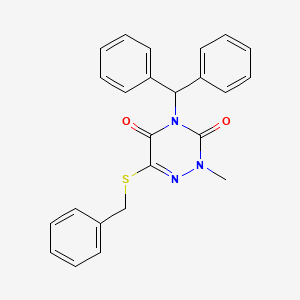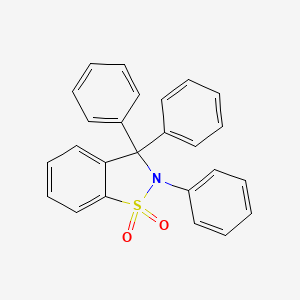
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is an organic compound with the molecular formula C25H19NO2S It is a derivative of benzisothiazole and is characterized by the presence of three phenyl groups and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with phenyl-containing reagents under specific conditions. One common method involves the use of lithium reagents to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzisothiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl rings or the benzisothiazole core.
科学的研究の応用
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: This compound has a similar benzisothiazole core but with different substituents, leading to distinct chemical properties and applications.
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide:
Uniqueness
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is unique due to the presence of three phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other benzisothiazole derivatives and contributes to its diverse applications in research and industry.
特性
CAS番号 |
15448-89-2 |
|---|---|
分子式 |
C25H19NO2S |
分子量 |
397.5 g/mol |
IUPAC名 |
2,3,3-triphenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C25H19NO2S/c27-29(28)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26(29)22-16-8-3-9-17-22/h1-19H |
InChIキー |
IMBDLLLXABONQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




